molecular formula C16H12ClN5O3 B2816764 4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoic acid CAS No. 1370597-91-3

4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoic acid

Cat. No. B2816764
CAS RN: 1370597-91-3
M. Wt: 357.75
InChI Key: DIWPTJPIGJMZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoic acid” is a chemical compound with the molecular formula C16H12ClN5O3 . It is intended for research use only.


Molecular Structure Analysis

The molecular structure of this compound is complex. The backbone of the molecule adopts an extended, all-trans configuration but the terminal carboxylic acid and phenyl residues are twisted out of the plane through the bridging atoms .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 357.75 . Other physical and chemical properties such as solubility, melting point, and density are not available in the retrieved resources.

Scientific Research Applications

Antibacterial Activity

The title compound was originally reported in 1957 for its potential antibacterial activity . Researchers have explored its effectiveness against bacterial pathogens, which could have implications for drug development and infection control.

Inhibition of Sunflower Seedling Development

Studies have investigated the impact of this compound on sunflower seedling development . Understanding its effects on plant growth and metabolism can contribute to agricultural research and crop management.

Antinociceptive Properties

Antinociceptives are substances that reduce pain perception4-[(4-chlorophenyl)carbamoyl]butanoic acid has been studied for its potential as an antinociceptive agent . Insights from these investigations may aid in pain management and drug design.

Synthesis of Bis-Pyrazolo-1,4-dihydro-pyridines

The compound and related derivatives have been employed as intermediates in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines . These heterocyclic compounds have diverse applications, including pharmaceuticals and materials science.

Synthesis of 2,2’-(N-phenylpiperidine-2,6-diylidene)dimalononitriles

Researchers have utilized this compound as an intermediate in the synthesis of 2,2’-(N-phenylpiperidine-2,6-diylidene)dimalononitriles . These compounds have potential applications in medicinal chemistry and organic synthesis.

Mechanism of Action

properties

IUPAC Name

4-[[5-[(4-chlorophenyl)carbamoyl]-2H-triazol-4-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3/c17-10-3-7-12(8-4-10)19-15(23)13-14(21-22-20-13)18-11-5-1-9(2-6-11)16(24)25/h1-8H,(H,19,23)(H,24,25)(H2,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWPTJPIGJMZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NNN=C2C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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